molecular formula C12H15BrN2 B3013178 1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine CAS No. 2287273-45-2

1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine

Cat. No. B3013178
CAS RN: 2287273-45-2
M. Wt: 267.17
InChI Key: LLXQCWBGVNKRTN-UHFFFAOYSA-N
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Description

The compound "1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine" is a brominated indole derivative with potential interest in chemical research due to its structural features that may allow for various chemical transformations. Indole derivatives are known for their presence in natural products and pharmaceuticals, making them valuable targets for synthesis and modification.

Synthesis Analysis

The synthesis of brominated indole derivatives can be achieved through various methods. One approach involves electrophilic substitution reactions, as demonstrated in the synthesis of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives, which were prepared by electrophilic substitution at the 1st position of a related brominated indole compound . The starting material for these derivatives was synthesized from 4-bromo aniline through Japp-Klingemann and Fischer indole cyclization reactions, indicating a potential pathway for the synthesis of "this compound" .

Molecular Structure Analysis

The molecular structure of brominated indole derivatives can be complex, and their characterization often requires advanced spectroscopic techniques. For instance, the synthesized compounds in one study were characterized by IR, 1H NMR, and mass spectroscopy . These techniques can provide detailed information about the molecular structure, including the substitution pattern and the nature of the functional groups present in the molecule.

Chemical Reactions Analysis

Brominated indoles can participate in various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For example, ortho-Bromo(propa-1,2-dien-1-yl)arenes, which share some structural similarities with brominated indoles, have been shown to undergo domino reactions under Pd catalysis to form enamines and indoles . Such reactivity could be explored for "this compound" to generate new compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would likely be influenced by the bromine atom and the indole core. Bromine's presence could affect the compound's boiling point, density, and reactivity. The indole moiety is known for its aromaticity and ability to engage in π-π interactions, which could influence the compound's solubility and stability. While the specific properties of "this compound" are not detailed in the provided papers, general trends in brominated indoles can be inferred from related compounds .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Amine-induced Rearrangements : The compound has been involved in reactions leading to various chemical transformations. For instance, 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone reacts with primary amines to produce rearranged amides, β-substituted tryptamines, indole-3-acetic acids, and β-aminoketones, indicating its versatility in chemical synthesis (Sanchez & Parcell, 1990).

  • Domino Reactions : Ortho-Bromo(propa-1,2-dien-1-yl)arenes, related to this compound, have shown novel reactivity under Pd catalysis with secondary amines, forming enamines and indoles, showcasing potential for complex molecular synthesis (Masters, Wallesch, & Bräse, 2011).

  • Photochemical Reactions : N-(2-Halogenoalkanoyl) derivatives, related to the compound, undergo photochemical reactions leading to various organic products, demonstrating its potential in photochemistry (Nishio, Asai, & Miyazaki, 2000).

  • Catalysis in Amination Reactions : The compound has been involved in copper-catalyzed amination of aryl halides by aqueous ammonia, indicating its utility in catalysis (Wang, Cai, & Ding, 2009).

Biological Activities and Applications

  • Dual Inhibitor Activity : Derivatives of this compound have been studied for their potential as cholinesterase and monoamine oxidase dual inhibitors, highlighting potential therapeutic applications (Bautista-Aguilera et al., 2014).

  • Antibacterial and Antifungal Evaluation : Isatin derivatives, closely related to this compound, have been synthesized and tested for antibacterial, antifungal, and anti-HIV activity, suggesting its potential in pharmaceutical research (Pandeya, Sriram, Nath, & De Clercq, 1999).

  • Neurological Receptor Binding : N-(sulfonamido)alkyl[tetrahydro-1H-benzo[e]indol-2-yl]amines, structurally similar to this compound, have shown high affinity for the human neuropeptide Y Y5 receptor, indicating its significance in neuroscientific research (Mcnally et al., 2000).

Safety and Hazards

For the related compound “1-(4-Bromo-1H-indol-3-yl)ethan-1-one”, safety precautions include avoiding contact with skin and eyes, and not allowing contact with air . It’s also recommended to handle it under inert gas and protect it from moisture .

properties

IUPAC Name

1-(4-bromo-1H-indol-3-yl)-2-methylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2/c1-12(2,14)6-8-7-15-10-5-3-4-9(13)11(8)10/h3-5,7,15H,6,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXQCWBGVNKRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CNC2=C1C(=CC=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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